5-(4-Butylphenyl)isoxazole-3-carboxylic acid
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Overview
Description
5-(4-Butylphenyl)isoxazole-3-carboxylic acid is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazoles are known for their significant biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial properties
Preparation Methods
The synthesis of 5-(4-Butylphenyl)isoxazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of alkynes with nitrile oxides, which can be catalyzed by copper (I) or ruthenium (II) catalysts . Another approach is the microwave-assisted solid-phase synthesis, which offers a more eco-friendly and efficient route . Industrial production methods often employ these catalytic processes due to their high yields and scalability.
Chemical Reactions Analysis
5-(4-Butylphenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, functionalized benzaldehydes, and sodium azide . For instance, the reaction with hydrazine hydrate in refluxing methanol yields 5-phenylisoxazole-3-carbohydrazide . The compound can also participate in cycloaddition reactions, forming various substituted isoxazoles under different conditions .
Scientific Research Applications
5-(4-Butylphenyl)isoxazole-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, its derivatives have shown potential as anticancer agents, HDAC inhibitors, and antimicrobial agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 5-(4-Butylphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to biological targets based on its chemical diversity, leading to various biological effects . For example, it can inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
5-(4-Butylphenyl)isoxazole-3-carboxylic acid can be compared with other similar compounds, such as 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid and 5-phenylisoxazole-3-carboxylic acid . These compounds share the isoxazole core but differ in their substituents, which can affect their chemical properties and biological activities . The butyl group in this compound provides unique hydrophobic interactions, potentially enhancing its binding affinity and specificity for certain targets .
Properties
Molecular Formula |
C14H15NO3 |
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Molecular Weight |
245.27 g/mol |
IUPAC Name |
5-(4-butylphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-2-3-4-10-5-7-11(8-6-10)13-9-12(14(16)17)15-18-13/h5-9H,2-4H2,1H3,(H,16,17) |
InChI Key |
KIWBDSRGNSJUPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O |
Origin of Product |
United States |
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